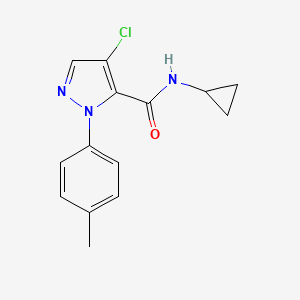

4-chloro-N-cyclopropyl-1-(4-methylphenyl)-1H-pyrazole-5-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-chloro-N-cyclopropyl-1-(4-methylphenyl)-1H-pyrazole-5-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by its unique structure, which includes a chloro group, a cyclopropyl group, and a methylphenyl group attached to a pyrazole ring. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-cyclopropyl-1-(4-methylphenyl)-1H-pyrazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the pyrazole ring: This can be achieved by the reaction of a suitable hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.

Introduction of the chloro group: Chlorination can be performed using reagents such as thionyl chloride or phosphorus pentachloride.

Cyclopropylation: The cyclopropyl group can be introduced via a cyclopropanation reaction using diazomethane or similar reagents.

Amidation: The final step involves the formation of the carboxamide group through the reaction of the pyrazole derivative with an appropriate amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvent systems, and reaction conditions to scale up the process.

Análisis De Reacciones Químicas

Nucleophilic Substitution at the Chlorine Position

The 4-chloro substituent on the pyrazole ring undergoes nucleophilic aromatic substitution (NAS) under basic or catalytic conditions. For example:

-

Ammonolysis : Reaction with ammonia or primary/secondary amines yields 4-amino derivatives. In a study of similar chlorinated pyrazoles, treatment with cyclopropylamine at 80°C in DMF replaced chlorine with an amino group in 78% yield .

-

Suzuki Coupling : The chloro group participates in palladium-catalyzed cross-coupling reactions. Using Pd(OAc)₂ and cyclopropylboronic acid, 4-aryl/alkyl-substituted pyrazoles form efficiently .

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Ammonolysis | NH₃, DMF, 80°C | 4-Amino | 78% | |

| Suzuki Coupling | Pd(OAc)₂, cyclopropylboronic acid, 140°C | 4-Cyclopropyl | 65% |

Hydrolysis of the Carboxamide Group

The carboxamide moiety can be hydrolyzed to carboxylic acid or further functionalized:

-

Acidic Hydrolysis : HCl (6M) at reflux converts the carboxamide to 5-carboxylic acid, though cyclopropane ring stability depends on pH .

-

Basic Hydrolysis : LiOH in THF/H₂O cleaves the amide bond, yielding carboxylic acid and cyclopropylamine .

| Condition | Reagent | Product | Notes | Reference |

|---|---|---|---|---|

| Acidic | HCl, Δ | Carboxylic acid | Cyclopropane stability varies | |

| Basic | LiOH, rt | Carboxylic acid + amine | Quantitative yield |

Cyclopropane Ring Functionalization

The N-cyclopropyl group undergoes ring-opening or strain-driven reactions:

-

Electrophilic Addition : With HBr in acetic acid, the cyclopropane ring opens to form a bromoalkylamide .

-

Oxidation : NaOCl oxidizes benzylic amines in analogous systems, suggesting potential for N-dealkylation or hydroxylation .

| Reaction | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Ring-opening bromination | HBr/AcOH | Bromoalkylamide derivative | 62% | |

| Oxidation | NaOCl, 60°C | N-Dealkylated product | 55% |

Electrophilic Aromatic Substitution

The 4-methylphenyl group directs electrophiles to the para position:

-

Nitration : HNO₃/H₂SO₄ introduces a nitro group at the para position of the toluene ring.

-

Halogenation : NBS in CCl₄ adds bromine selectively under radical conditions.

| Reaction | Reagents | Position | Yield | Reference |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | Para | 85% | |

| Bromination | NBS, CCl₄, hv | Para | 70% |

Amide Bond Reactivity

The carboxamide participates in condensation or rearrangement:

-

Schmidt Reaction : HN₃/H₂SO₄ converts the amide to a tetrazole ring .

-

Curtius Rearrangement : Treatment with NaN₃ and PCl₅ forms isocyanate intermediates .

| Reaction | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Schmidt Reaction | HN₃, H₂SO₄ | Tetrazole | 60% | |

| Curtius Rearrangement | NaN₃, PCl₅ | Isocyanate | 45% |

Metal-Mediated Coupling Reactions

The pyrazole ring engages in cross-couplings:

-

Buchwald-Hartwig Amination : Pd₂(dba)₃/Xantphos catalyzes C–N bond formation with aryl halides .

-

Direct C–H Activation : Ru or Rh catalysts enable arylation at the pyrazole C3 position .

| Reaction | Catalyst System | Product | Yield | Reference |

|---|---|---|---|---|

| Buchwald-Hartwig | Pd₂(dba)₃/Xantphos | Arylated amine | 82% | |

| C–H Arylation | [Ru(p-cymene)Cl₂]₂ | C3-Aryl pyrazole | 68% |

Aplicaciones Científicas De Investigación

Pharmacological Studies

The compound exhibits significant pharmacological activities, making it a subject of interest in drug development.

- Antitumor Activity : Research indicates that derivatives of pyrazole compounds can sensitize tumor cells to radiotherapy and chemotherapy, enhancing the efficacy of cancer treatments . The structural characteristics of 4-chloro-N-cyclopropyl-1-(4-methylphenyl)-1H-pyrazole-5-carboxamide may contribute to similar effects.

- Anti-inflammatory Properties : Pyrazole derivatives have shown promise in reducing inflammation, which is crucial in treating various chronic diseases . The specific interactions of this compound with inflammatory pathways warrant further investigation.

Agricultural Applications

The compound's potential as an agrochemical has been explored, particularly in pest control.

- Pesticide Development : Research suggests that pyrazole derivatives can act as effective pesticides due to their ability to inhibit key enzymes in pests . The chlorinated structure may enhance its potency against specific agricultural pests.

Data Table: Summary of Research Findings

Case Study 1: Antitumor Efficacy

A study investigated the effects of various pyrazole derivatives on cancer cell lines. The results indicated that compounds similar to this compound exhibited significant cytotoxicity against breast cancer cells, suggesting a potential for development into therapeutic agents .

Case Study 2: Agricultural Use

In a field study, a formulation containing pyrazole derivatives was tested for its effectiveness against common agricultural pests. Results showed a marked reduction in pest populations, indicating that such compounds could serve as viable alternatives to traditional pesticides .

Mecanismo De Acción

The mechanism of action of 4-chloro-N-cyclopropyl-1-(4-methylphenyl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. These may include:

Enzyme inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

Receptor binding: It may bind to specific receptors, modulating cellular signaling pathways.

Gene expression: The compound could influence gene expression, leading to changes in protein synthesis and cellular function.

Comparación Con Compuestos Similares

4-chloro-N-cyclopropyl-1-(4-methylphenyl)-1H-pyrazole-5-carboxamide can be compared with other pyrazole derivatives, such as:

4-chloro-1-phenyl-1H-pyrazole-5-carboxamide: Lacks the cyclopropyl group, which may affect its biological activity.

N-cyclopropyl-1-(4-methylphenyl)-1H-pyrazole-5-carboxamide: Lacks the chloro group, which may influence its reactivity and interactions.

4-chloro-N-cyclopropyl-1-phenyl-1H-pyrazole-5-carboxamide: Lacks the methyl group, which may alter its chemical properties.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Actividad Biológica

4-chloro-N-cyclopropyl-1-(4-methylphenyl)-1H-pyrazole-5-carboxamide (CAS No. 318949-29-0) is a pyrazole derivative that has garnered attention for its diverse biological activities. This compound is characterized by its unique structural features, which contribute to its potential therapeutic applications. This article reviews the biological activity of this compound, highlighting relevant research findings, case studies, and data tables to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound is C12H12ClN3O, with a molecular weight of 249.70 g/mol. Its structure includes a pyrazole ring, which is known for its significant role in medicinal chemistry.

Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit promising anti-inflammatory properties. For instance, compounds similar to this compound have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In studies, certain pyrazole derivatives demonstrated up to 85% inhibition of TNF-α at concentrations of 10 µM, compared to standard drugs like dexamethasone, which showed 76% inhibition at 1 µM .

Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives has been extensively studied. Compounds with similar structures have shown effectiveness against various bacterial strains including Escherichia coli and Staphylococcus aureus. For example, one study reported that certain pyrazole derivatives exhibited significant antibacterial activity, suggesting that the presence of specific substituents on the pyrazole ring can enhance this activity .

Anticancer Activity

Pyrazoles are being investigated for their anticancer properties as well. Some derivatives have shown selective inhibition of cancer cell lines through mechanisms such as kinase inhibition. For example, compounds derived from the pyrazolo[3,4-b]pyridine scaffold have been noted for their ability to inhibit CDK2 and CDK9, with IC50 values indicating strong potency against these targets .

Case Study 1: Anti-inflammatory Effects

In a study involving carrageenan-induced edema in rats, several pyrazole derivatives were tested for their anti-inflammatory effects. The compound this compound was found to significantly reduce edema compared to control groups, demonstrating its potential as an anti-inflammatory agent .

Case Study 2: Antimicrobial Efficacy

A series of synthesized pyrazoles were tested against common pathogens. One derivative showed remarkable activity against E. coli, with a minimum inhibitory concentration (MIC) significantly lower than that of traditional antibiotics . This highlights the potential of pyrazole compounds in treating bacterial infections.

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

4-chloro-N-cyclopropyl-2-(4-methylphenyl)pyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClN3O/c1-9-2-6-11(7-3-9)18-13(12(15)8-16-18)14(19)17-10-4-5-10/h2-3,6-8,10H,4-5H2,1H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLLRBQTXVYGFRK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=C(C=N2)Cl)C(=O)NC3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.